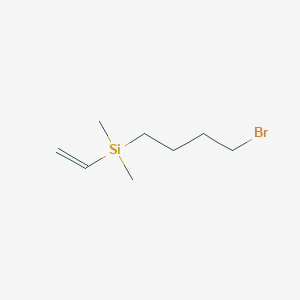

(4-Bromobutyl)(ethenyl)dimethylsilane

Description

Significance of Organosilicon Chemistry in Contemporary Synthetic and Materials Science

Organosilicon chemistry, the study of compounds containing carbon-silicon (C-Si) bonds, occupies a unique and critical space at the intersection of organic and inorganic chemistry. wikipedia.orgcfsilicones.com These hybrid compounds exhibit a combination of properties not typically found in traditional organic polymers or inorganic materials. wiley-vch.de The silicon-carbon bond is stable, yet the silicon atom's distinct characteristics—such as its larger atomic size and lower electronegativity compared to carbon—impart unique chemical behaviors. cfsilicones.com This has led to the development of a vast array of organosilicon compounds that have become indispensable in modern science and industry. numberanalytics.comsbfchem.comresearchgate.net

In materials science, organosilicon compounds are the foundation of silicones (polysiloxanes), which are valued for their high thermal stability, flexibility at low temperatures, hydrophobicity (water repellency), and electrical insulation properties. cfsilicones.comsbfchem.com These characteristics make them essential components in a wide range of commercial products, including sealants, adhesives, lubricants, coatings, and medical devices. wikipedia.orgcfsilicones.comnumberanalytics.com The versatility of organosilicon polymers allows for the creation of materials with finely tuned properties, from flexible elastomers to rigid resins, significantly impacting the aerospace, automotive, and electronics industries. wiley-vch.desbfchem.com

In the realm of synthetic chemistry, organosilanes serve as versatile reagents, intermediates, and protecting groups. numberanalytics.comresearchgate.net Their unique reactivity is harnessed in a variety of powerful chemical transformations, including cross-coupling reactions (e.g., Hiyama coupling) and hydrosilylation. numberanalytics.comthermofishersci.in The stability of the Si-C bond allows these compounds to be carried through multi-step syntheses, while specific activating groups can render them highly reactive when needed. numberanalytics.com Furthermore, silyl (B83357) ethers are one of the most widely used protecting groups for alcohols in complex molecule synthesis due to their ease of installation and selective removal. numberanalytics.com The strategic incorporation of silicon into small molecules has also been explored in medicinal chemistry to enhance biological activity and improve pharmacological profiles. nih.gov

Overview of Functionalized Silanes as Versatile Chemical Building Blocks

Functionalized silanes are a subclass of organosilicon compounds where the silicon atom is bonded to one or more organic groups that possess reactive functionalities. zmsilane.comnih.gov These molecules typically have a general structure that allows them to act as a bridge between different types of materials, most notably between inorganic surfaces and organic polymers. nih.govencyclopedia.pub This dual reactivity is the cornerstone of their utility as versatile chemical building blocks. acs.orgmdpi.com

A functional silane (B1218182) molecule generally possesses two types of reactive groups. nih.gov One part of the molecule, often a hydrolyzable group like an alkoxy group (-OR), can react with inorganic substrates such as glass, metals, and silica (B1680970). nih.govethz.ch This reaction forms stable covalent bonds (siloxane, Si-O-Si) with hydroxyl groups present on the surface of these materials. nih.govethz.ch The other part of the molecule is a non-hydrolyzable organofunctional group (e.g., vinyl, amino, epoxy, methacrylate) that is tailored to react with an organic matrix, such as a polymer resin. zmsilane.comnih.govzmsilane.com

This bifunctional nature makes them highly effective as:

Coupling Agents: They create a durable link at the interface of inorganic fillers (like fiberglass) and organic polymers, leading to composite materials with dramatically improved mechanical strength and performance. encyclopedia.pubgantrade.com

Adhesion Promoters: In paints, coatings, and sealants, functional silanes enhance adhesion to substrates, improving durability, weather resistance, and corrosion protection. zmsilane.comgantrade.comnbinno.com

Cross-linking Agents: They can form three-dimensional networks within a polymer matrix, increasing its strength, thermal stability, and solvent resistance. zmsilane.com

Surface Modifiers: They are used to alter the surface properties of materials, for instance, to render a surface hydrophobic or to introduce specific reactive sites for further chemical transformations. ethz.chzmsilane.com

The ability to choose from a wide array of organofunctional groups allows chemists to precisely tailor the chemical and physical properties of interfaces and materials for a multitude of advanced applications. zmsilane.comnih.gov

Research Context of (4-Bromobutyl)(ethenyl)dimethylsilane within the Field of Bifunctional Silanes

This compound belongs to the important class of bifunctional silanes, which are molecules designed with two distinct types of reactive functional groups. nih.gov The strategic value of such compounds lies in their ability to undergo sequential or orthogonal chemical reactions, enabling the construction of complex molecular architectures, advanced polymers, and highly specific surface modifications. northwestern.edu The presence of two different reactive handles on a single molecule provides a powerful tool for chemists to build molecular complexity in a controlled, stepwise manner.

The research significance of this compound can be understood by examining the distinct reactivity of its two functional groups: the ethenyl (vinyl) group and the 4-bromobutyl group.

The ethenyl (vinyl) group attached to the silicon atom is a well-established functional handle in organosilicon chemistry. chemtube3d.com Its primary modes of reaction include:

Hydrosilylation: The vinyl group can react with a silicon-hydride (Si-H) bond in the presence of a platinum catalyst. This is a fundamental reaction for creating silicone elastomers and cross-linked networks. gelest.com

Polymerization: It can participate in free-radical polymerization, allowing it to be incorporated as a monomer or grafted onto existing polymer chains.

Cross-Coupling Reactions: Vinylsilanes are valuable partners in palladium-catalyzed cross-coupling reactions (a variant of the Heck reaction), enabling the formation of new carbon-carbon bonds with high stereoselectivity. gelest.comnih.gov

The 4-bromobutyl group , on the other hand, functions as a primary alkyl halide. This classic organic functional group is a versatile electrophilic site for a wide range of transformations:

Nucleophilic Substitution: The bromine atom can be readily displaced by a variety of nucleophiles (e.g., amines, azides, thiols, cyanides), providing a straightforward method for introducing new functional groups at the end of the four-carbon chain.

Organometallic Reagent Formation: The carbon-bromine bond can react with metals like magnesium to form a Grignard reagent. msu.edu This converts the electrophilic carbon into a potent nucleophile, enabling the formation of new carbon-carbon bonds with electrophiles like aldehydes, ketones, or carbon dioxide.

The key research context for this compound is its role as a heterobifunctional linker . A researcher could, for example, first use the vinyl group to attach the molecule to a polymer backbone via polymerization or to a surface via hydrosilylation. Subsequently, the still-available bromobutyl group can be used as a reactive site for further functionalization, such as attaching a biomolecule, a fluorescent tag, or another polymer chain. This orthogonal reactivity makes it a highly valuable building block for creating advanced materials with precisely engineered structures and properties.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₇BrSi |

| Molecular Weight | 221.21 g/mol |

| CAS Number | 18041-07-1 |

| Appearance | Colorless Liquid (Predicted) |

| Boiling Point | 196.4 °C (Predicted) |

| Density | 1.09 g/cm³ (Predicted) |

| Note: Experimental data for this specific compound is limited; some values are based on computational predictions. |

Table 2: Comparative Reactivity of Functional Groups in this compound

| Functional Group | Class of Reactivity | Common Reactions | Primary Application Area |

| Ethenyl (Vinyl) | Alkene, Organosilane | Hydrosilylation, Free-radical polymerization, Palladium-catalyzed cross-coupling | Polymer synthesis, surface modification, cross-linking silicone networks. gelest.comnih.gov |

| 4-Bromobutyl | Primary Alkyl Halide | Nucleophilic substitution (Sₙ2), Grignard reagent formation | Introduction of diverse functional groups, C-C bond formation. msu.edu |

Properties

CAS No. |

647862-93-9 |

|---|---|

Molecular Formula |

C8H17BrSi |

Molecular Weight |

221.21 g/mol |

IUPAC Name |

4-bromobutyl-ethenyl-dimethylsilane |

InChI |

InChI=1S/C8H17BrSi/c1-4-10(2,3)8-6-5-7-9/h4H,1,5-8H2,2-3H3 |

InChI Key |

GHUFJXZKWLVZOX-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(CCCCBr)C=C |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 4 Bromobutyl Ethenyl Dimethylsilane

Reactions of the Ethenyl (Vinyl) Moiety

The carbon-carbon double bond of the vinyl group is susceptible to a variety of addition and cycloaddition reactions, and it can participate in powerful transition metal-catalyzed cross-coupling processes.

Olefin Metathesis Reactions with Vinylsilanes

Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds. semanticscholar.org Vinylsilanes, including structures analogous to the ethenyl moiety of (4-Bromobutyl)(ethenyl)dimethylsilane, readily participate in cross-metathesis reactions with other olefins, catalyzed by ruthenium-carbene complexes such as Grubbs' catalysts. rsc.orgresearchgate.netacs.orgresearchgate.netrsc.org In these reactions, the vinylsilane exchanges its =CH2 group with a substituent from another alkene, typically leading to the formation of a new, substituted vinylsilane and ethylene (B1197577) gas. acs.org

The reaction is reversible, and to achieve high conversion rates, the ethylene byproduct is often removed from the reaction mixture. rsc.orgacs.org These cross-metathesis reactions are highly stereoselective, predominantly yielding the E-isomer of the resulting alkenylsilane. researchgate.net The general mechanism is understood to proceed through metallacyclobutane intermediates, a pathway first proposed by Chauvin. researchgate.net The reaction's efficiency can be influenced by the substituents on the silicon atom; for instance, conversions tend to decrease with an increasing number of methyl groups in place of alkoxy groups on the silicon. acs.org

Table 1: Examples of Ruthenium-Catalyzed Cross-Metathesis with Vinylsilanes

| Vinylsilane Partner | Olefin Partner | Catalyst | Product Type | Typical Selectivity |

|---|---|---|---|---|

| Vinyltriethoxysilane | Allyl n-butyl ether | Grubbs' 1st Gen | 1-Silyl-3-alkoxy-propene | High E-isomer preference (>7:1) rsc.org |

| Vinyltrialkoxysilanes | Styrene | Grubbs' 1st Gen | (E)-Silylstyrene | High E-isomer preference acs.org |

Hydroboration and Subsequent Functionalization of the Vinyl Group

The vinyl group of vinylsilanes undergoes hydroboration, a reaction that involves the addition of a borane (B79455) reagent across the double bond. This is typically followed by an oxidation step (hydroboration-oxidation) to yield silylethanols. researchgate.netresearchgate.net The regioselectivity of the hydroboration—that is, whether the boron atom attaches to the α-carbon (adjacent to the silicon) or the β-carbon—is a key consideration.

Hydroboration of vinylsilanes with borane (BH3) or its complexes can produce a mixture of two regioisomeric products upon oxidation: 1-silylethanols (α-isomers) and 2-silylethanols (β-isomers). researchgate.net The ratio of these isomers is influenced by the steric bulk of the substituents on the silicon atom; greater bulk tends to favor the formation of the Markovnikov product (α-isomer). researchgate.net Conversely, using more sterically hindered boranes, such as 9-borabicyclo[3.3.1]nonane (9-BBN), can lead to higher regioselectivity, favoring attachment of the boron to the terminal carbon (β-position), which results in the anti-Markovnikov alcohol after oxidation. organic-chemistry.org The reaction is also stereospecific, proceeding via syn-addition of the hydrogen and boron atoms across the double bond. researchgate.netorganic-chemistry.org

The resulting organoborane intermediates can be further functionalized in various ways beyond simple oxidation to alcohols, making this a versatile pathway for introducing diverse functionalities. acs.orgorganic-chemistry.org

Table 2: Regioselectivity in Hydroboration of Vinylsilanes

| Borane Reagent | Major Product upon Oxidation | Regiochemical Outcome | Reference |

|---|---|---|---|

| BH₃·THF | Mixture of α- and β-silylethanols | Dependent on Si-substituents | researchgate.net |

| 9-BBN | β-silylethanol | Anti-Markovnikov | organic-chemistry.org |

Cycloaddition Reactions Involving the Ethenyl Functionality

The ethenyl group can act as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. nih.gov This reaction involves the concerted interaction of the vinyl group with a conjugated diene to form a six-membered ring. nih.gov Vinylsilanes have been shown to participate effectively in both intermolecular and intramolecular Diels-Alder reactions. nih.govchemtube3d.com

In an intramolecular context, a vinylsilyl ether tethered to a diene can undergo a smooth cycloaddition to yield a bicyclic product. The stereoselectivity of this process can be influenced by the substituents on the silicon atom. chemtube3d.com The vinyl group in these reactions serves as a stable and reactive dienophile. The activation of the dienophile, often with a Lewis acid, can promote sluggish reactions and improve selectivity. rsc.org While vinyl alcohol itself is generally not a viable dienophile due to its tautomerization to acetaldehyde, vinylsilane derivatives are stable and participate predictably in these cycloadditions.

Transition Metal-Catalyzed Silylation of Alkenes and Related Processes

In certain transition metal-catalyzed reactions, vinylsilanes can act as silylating agents, transferring the silyl (B83357) moiety to another molecule. This process, known as silylative coupling or dealkenative silylation, provides a powerful method for forming new silicon-carbon or silicon-heteroatom bonds. researchgate.netacs.org

Ruthenium and rhodium complexes are particularly effective catalysts for these transformations. For instance, a ruthenium hydride complex can catalyze the silylative coupling of a vinylsilane with another olefin. In this reaction, the silyl group of the vinylsilane is transferred to the olefin, with the concomitant release of ethylene. researchgate.net The mechanism is believed to involve the insertion of the vinylsilane into a metal-hydride (M-H) bond, followed by β-silyl transfer to the metal and elimination of ethylene to generate a metal-silyl (M-Si) species, which then reacts with the target olefin. acs.orgrsc.org

Beyond C-Si bond formation, this reactivity extends to the silylation of heteroatoms. Rhodium(I) complexes, in the presence of HCl, catalyze the efficient O-silylation of alcohols with vinylsilanes at room temperature. nih.govchemtube3d.com Similarly, ruthenium hydride complexes can catalyze the N-silylation of primary and secondary amines, where the vinylsilane acts as both the silylating reagent and a hydrogen acceptor. rsc.orgresearchgate.net

Table 3: Silylation Reactions Using Vinylsilanes as Silylating Agents

| Substrate | Catalyst System | Product Type | Byproduct |

|---|---|---|---|

| Olefin | [RuHCl(CO)(PCy₃)₂] | Alkenylsilane | Ethylene |

| Alcohol | [(COE)₂RhCl]₂ / HCl | Silyl ether | Ethylene chemtube3d.com |

Reactivity of the 4-Bromobutyl Chain

The 4-bromobutyl group provides a reactive site for the introduction of a wide array of functional groups via nucleophilic substitution at the primary alkyl bromide.

Nucleophilic Substitution Reactions at the Bromoalkyl Center

The carbon-bromine bond in the 4-bromobutyl chain is polarized, rendering the terminal carbon electrophilic and susceptible to attack by nucleophiles. This allows for classic S_N2 (bimolecular nucleophilic substitution) reactions, where the bromide ion serves as a good leaving group. A wide range of nucleophiles can be used to displace the bromide, thereby attaching new functionalities to the silane (B1218182) core while leaving the vinyl group intact under appropriate conditions.

Examples of such transformations include reactions with amines to form aminoalkylsilanes, with alkoxides or phenoxides to form ether linkages, and with carboxylate salts to produce esters. The reaction of 1,4-dibromobutane (B41627) with triethylamine, for example, leads to the formation of a quaternary ammonium (B1175870) salt, illustrating the susceptibility of the bromoalkyl group to alkylation reactions. These substitution reactions are fundamental for incorporating the this compound unit into larger molecules, polymers, or onto surfaces. The rate of these substitution reactions can sometimes be enhanced through nucleophilic catalysis, for instance, by the addition of an iodide salt, which can transiently form a more reactive alkyl iodide intermediate.

Cross-Coupling Reactions for Further Alkyl Chain Elaboration (e.g., Suzuki, Sonogashira, Grignard)

The 4-bromobutyl moiety of the molecule serves as a handle for various cross-coupling reactions, enabling the formation of new carbon-carbon bonds and the extension of the alkyl chain. The vinylsilane group is typically stable under the conditions used for these transformations, allowing for the selective functionalization of the bromoalkane terminus.

Suzuki Coupling: The palladium-catalyzed Suzuki-Miyaura coupling is a powerful method for forming C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds. libretexts.orgorganic-chemistry.org The primary bromide of this compound can react with a variety of organoboron reagents, such as alkyl- or arylboronic acids or their esters, to introduce new organic fragments. nih.govresearchgate.net These reactions are typically carried out using a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov The use of bulky, electron-rich phosphine ligands has been shown to be effective for the coupling of unactivated alkyl bromides. nih.gov

Sonogashira Coupling: While the Sonogashira coupling is most commonly used for coupling aryl or vinyl halides with terminal alkynes, its application can be extended to alkyl bromides under certain conditions. wikipedia.orglibretexts.org This reaction, catalyzed by palladium and a copper(I) co-catalyst, would attach a terminal alkyne to the butyl chain, forming a C(sp³)–C(sp) bond and introducing an alkynyl functional group for further transformations. organic-chemistry.orgresearchgate.netnih.gov

Grignard Reactions: The bromoalkane can be converted into a Grignard reagent, (ethenyl)dimethyl(4-magnesiobutyl)silane, by reacting it with magnesium metal. gelest.comgoogle.com This organometallic intermediate is a potent nucleophile that can react with a wide array of electrophiles, such as aldehydes, ketones, esters, and nitriles, to form new carbon-carbon bonds and introduce diverse functional groups at the end of the alkyl chain. The vinylsilane moiety is generally unreactive towards the conditions of Grignard reagent formation and subsequent reactions with many electrophiles. gelest.com

| Reaction Type | Coupling Partner | Catalyst/Reagent | Base | Solvent | Product |

| Suzuki | Phenylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | (Ethenyl)dimethyl(4-phenylbutyl)silane |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | (Ethenyl)dimethyl(6-phenylhex-5-yn-1-yl)silane |

| Grignard | Cyclohexanone | 1. Mg | - | Diethyl Ether | 1-(4-((Ethenyl)dimethylsilyl)butyl)cyclohexan-1-ol |

Radical Reactions and Reductive Functionalization of Bromoalkanes

The carbon-bromine bond in this compound can also participate in radical reactions or be reductively cleaved and functionalized.

Radical Reactions: The primary alkyl bromide can serve as a precursor for an alkyl radical under the influence of a radical initiator (e.g., AIBN) and a reducing agent like tributyltin hydride or a suitable silane. This radical can then participate in various transformations. For instance, in the presence of an appropriate intramolecular trap, a radical cyclization could be initiated. researchgate.net Intermolecular radical additions to activated alkenes are also a possibility for carbon-carbon bond formation.

Reductive Functionalization: The bromine atom can be replaced with a hydrogen atom (reduction) or another functional group. Catalytic hydrogenation or reaction with hydride reagents can achieve simple reduction to the corresponding (butyl)(ethenyl)dimethylsilane. Alternatively, the bromide can be substituted by a range of nucleophiles under reductive conditions or via conversion to an organometallic intermediate. Nickel-catalyzed reductive silylation reactions of unactivated alkyl bromides have been reported, providing a pathway to introduce additional silicon-containing moieties. organic-chemistry.orgresearchgate.net

| Reaction Type | Reagents | Product | Functional Group Transformation |

| Simple Reduction | Bu₃SnH, AIBN | (Butyl)(ethenyl)dimethylsilane | C-Br → C-H |

| Reductive Amination | NaN₃; then LiAlH₄ | (4-Aminobutyl)(ethenyl)dimethylsilane | C-Br → C-N |

| Reductive Cyanation | NaCN | 5-((Ethenyl)dimethylsilyl)pentanenitrile | C-Br → C-CN |

Exploitation of Dual Functionality and Orthogonal Reactivity

The presence of two chemically distinct functional groups, the vinylsilane and the alkyl bromide, allows for orthogonal reactivity. This means that one group can be selectively manipulated while the other remains intact, enabling stepwise and controlled molecular construction.

Tandem and Cascade Reactions Mediated by Bifunctional Silanes

The dual functionality of this compound makes it an ideal substrate for tandem or cascade reactions, where a single set of reagents initiates a sequence of transformations involving both reactive sites. baranlab.org Such processes are highly efficient as they can build molecular complexity rapidly in a single operation.

A hypothetical cascade reaction could involve the initial formation of an organometallic species at the bromide terminus, which then acts as an internal nucleophile, attacking the vinylsilane group in an intramolecular fashion. For example, conversion of the bromide to an organolithium or Grignard reagent, followed by the addition of a catalyst, could potentially trigger an intramolecular carbometalation of the vinylsilane, leading to a cyclized product.

Another plausible tandem sequence is a Heck-type reaction. An initial intermolecular Heck reaction could occur at the vinylsilane position with an aryl halide. The resulting product, now containing a more complex structure, could then undergo a subsequent intramolecular reaction involving the still-present alkyl bromide, leading to the formation of a cyclic compound. mdpi.com These complex, multi-step, single-pot transformations highlight the synthetic utility of bifunctional reagents like this compound.

Applications in Advanced Materials Science and Engineering

Role as a Monomer in Polymer Synthesis

There is no specific information available in the reviewed scientific literature on the use of (4-Bromobutyl)(ethenyl)dimethylsilane as a monomer in polymer synthesis.

No studies have been identified that describe the incorporation of this compound into functional polymers through vinyl polymerization.

Specific research on the use of this compound for creating covalently bonded materials via silicon-based crosslinking is not present in the available literature.

There is no available research detailing the synthesis of functionalized polysiloxanes or silicone polymers using this compound.

Utilization as a Coupling Agent for Hybrid Materials

No specific data has been found regarding the utilization of this compound as a coupling agent for hybrid materials.

There are no documented studies on the application of this compound for enhancing interfacial adhesion in composites and nanocomposites.

Specific examples or research detailing the surface modification of inorganic substrates such as glass, metals, or silica (B1680970) with this compound are not available in the scientific literature.

Application in Coatings, Adhesives, and Sealants for Enhanced Performance

Development of Functional Surfaces and Hybrid Systems

While the structure of this compound makes it a candidate for surface modification, specific examples and detailed research findings are not available.

Immobilization of Organic Functional Groups onto Solid Supports

There is no specific literature available that describes the use of this compound for the immobilization of organic functional groups onto solid supports. In principle, the silane (B1218182) portion of the molecule could be used to anchor it to a hydroxylated surface like silica, with the vinyl or bromobutyl group then available for further reactions. The bromobutyl group, in particular, is a versatile chemical handle for nucleophilic substitution reactions, allowing a wide range of organic moieties to be attached. Despite this theoretical potential, documented applications are absent from the searched scientific databases.

Formation of Molecularly Imprinted Materials

The synthesis of molecularly imprinted polymers (MIPs) often involves functional monomers that can interact with a template molecule. While vinylsilanes can be used in the polymer matrix of MIPs, no specific research was found that utilizes this compound in this capacity. Its structure could potentially allow it to act as a grafting agent on a pre-formed polymer or as a co-monomer in the MIP synthesis, with the bromobutyl group available for post-synthesis modification to alter the properties of the imprinted cavities. However, this remains a hypothetical application without direct research evidence.

Integration into Metal-Organic Frameworks (MOFs)

The integration of silanes into Metal-Organic Frameworks (MOFs) is an area of active research, often aimed at modifying the properties of the MOF post-synthesis. Silanes can be used to functionalize the organic linkers or the metal nodes. The vinyl and bromobutyl groups on the specified silane could offer pathways for creating hybrid MOF materials. For instance, the vinyl group could be polymerized within the MOF pores, or the bromobutyl group could be used to attach catalytic or sensory moieties. Despite these possibilities, no published research specifically reports the integration of this compound into MOFs.

Catalytic Aspects in Reactions Involving 4 Bromobutyl Ethenyl Dimethylsilane

Homogeneous Catalysis for Silane (B1218182) Transformations

Homogeneous catalysis offers a powerful toolkit for the precise and efficient modification of organosilanes. The reactivity of (4-Bromobutyl)(ethenyl)dimethylsilane would likely be centered around its vinyl moiety for hydrosilylation reactions and the carbon-bromine bond for cross-coupling reactions.

Hydrosilylation, the addition of a silicon-hydride bond across a double or triple bond, is a fundamental process for the formation of carbon-silicon bonds. rsc.org The vinyl group of this compound makes it a potential substrate for such reactions. Noble metal complexes are particularly effective catalysts for this transformation. rsc.org

Platinum (Pt): Platinum-based catalysts, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst, are widely used in industrial hydrosilylation processes due to their high activity. rsc.org The reaction mechanism, often described by the Chalk-Harrod or modified Chalk-Harrod mechanisms, involves the oxidative addition of the Si-H bond to the platinum center, followed by olefin insertion and reductive elimination. For a compound like this compound, a platinum-catalyzed hydrosilylation would lead to the formation of a new C-Si bond at the vinyl position.

Rhodium (Rh): Rhodium complexes, such as Wilkinson's catalyst (RhCl(PPh₃)₃), are also highly effective for the hydrosilylation of alkenes. These catalysts can offer different selectivity profiles compared to platinum, particularly in terms of regioselectivity. The catalytic cycle is generally believed to proceed through a similar oxidative addition-reductive elimination pathway.

Iridium (Ir) and Ruthenium (Ru): Iridium and ruthenium complexes have emerged as versatile catalysts for hydrosilylation. Ruthenium catalysts, for instance, can exhibit unique selectivity and functional group tolerance. Cationic iridium complexes have been shown to catalyze the hydrosilylation of various substrates. While specific studies on this compound are not available, the general principles of iridium and ruthenium catalysis suggest their potential applicability.

| Noble Metal Catalyst | Typical Precursor | Key Features in Hydrosilylation |

| Platinum (Pt) | Speier's catalyst (H₂PtCl₆), Karstedt's catalyst | High activity, widely used in industry. |

| Rhodium (Rh) | Wilkinson's catalyst (RhCl(PPh₃)₃) | High efficiency, can offer different regioselectivity. |

| Iridium (Ir) | Vaska's complex analogues | Versatile, can catalyze hydrosilylation of challenging substrates. |

| Ruthenium (Ru) | [Cp*Ru(MeCN)₃]PF₆ | High activity, unique selectivity profiles. |

Nickel catalysis provides a cost-effective alternative to noble metals for various cross-coupling reactions. The bromobutyl group in this compound could potentially undergo nickel-catalyzed C-Si coupling reactions. These reactions typically involve the coupling of an organosilicon reagent with an organic halide. In this context, the silicon moiety would already be present in the molecule, and the reaction would likely involve the C-Br bond.

Research has demonstrated that nickel complexes can catalyze the cross-coupling of organosilicon compounds with alkyl halides. These methods often exhibit high functional-group compatibility. A potential reaction involving this compound could be an intramolecular cyclization or an intermolecular coupling with another organometallic reagent, mediated by a nickel catalyst.

The use of earth-abundant and low-cost metals like iron in catalysis is a growing area of research. Iron complexes have been developed as effective catalysts for hydrosilylation reactions. These systems offer a more sustainable alternative to precious metal catalysts. The mechanism of iron-catalyzed hydrosilylation can vary depending on the nature of the iron catalyst and the substrates. Some proposed mechanisms involve iron-hydride or iron-silyl active species. While the literature on iron-catalyzed hydrosilylation is expanding, specific examples involving vinyl-functionalized brominated silanes are not prominent.

Photocatalysis in Organosilane Functionalization

Photocatalysis, particularly using visible light, has emerged as a powerful tool for organic synthesis, offering mild reaction conditions and unique reactivity.

Visible light photoredox catalysis can be employed to activate Si-H bonds, generating silyl (B83357) radicals that can participate in a variety of transformations. This process typically involves a photocatalyst that, upon excitation by light, can engage in a single-electron transfer with a hydrosilane. Although this compound does not possess a Si-H bond, this methodology is relevant to its potential reaction partners in hydrosilylation reactions. The generated silyl radicals can add across the vinyl group of this compound in a radical chain process.

Photocatalysis allows for the selective functionalization of hydrosilanes under mild conditions. The ability to generate silyl radicals photochemically opens up avenues for novel C-Si bond-forming reactions. For instance, the photocatalytic addition of a hydrosilane to the ethenyl group of this compound would be a plausible transformation. The regioselectivity of such an addition would be governed by the stability of the resulting carbon-centered radical intermediate.

| Catalytic System | Description | Potential Application with this compound |

| Noble Metal Hydrosilylation | Addition of Si-H across the vinyl group catalyzed by Pt, Rh, Ir, or Ru complexes. | Functionalization of the ethenyl group. |

| Nickel-Catalyzed C-Si Coupling | Cross-coupling reaction involving the C-Br bond. | Potential for intramolecular cyclization or intermolecular coupling. |

| Iron-Catalyzed Hydrosilylation | Hydrosilylation of the vinyl group using an earth-abundant metal catalyst. | A more sustainable approach to C-Si bond formation. |

| Visible Light Photoredox Catalysis | Generation of silyl radicals from hydrosilanes for addition to the vinyl group. | Mild and selective functionalization of the ethenyl moiety. |

Mechanistic Investigations of Catalytic Cycles5.3.1. Understanding Reaction Pathways and Intermediates5.3.2. Stereochemical and Regiochemical Control in Catalyzed Reactions

Furthermore, the creation of data tables with detailed research findings is not feasible due to the absence of published data.

Theoretical and Computational Studies on 4 Bromobutyl Ethenyl Dimethylsilane

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the molecular and electronic structure of (4-Bromobutyl)(ethenyl)dimethylsilane. These calculations can provide a detailed picture of the molecule's three-dimensional geometry, including bond lengths, bond angles, and dihedral angles. By solving approximations of the Schrödinger equation, DFT methods can accurately predict the equilibrium geometry of the molecule in the gas phase or in solution. nrel.govnih.gov

These calculations also yield a wealth of information about the electronic properties of the molecule. For instance, the distribution of electron density can be visualized, and partial atomic charges (e.g., Mulliken charges) can be calculated to identify electron-rich and electron-poor regions within the molecule. nrel.govresearchgate.net This information is crucial for predicting how the molecule will interact with other chemical species.

Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides key insights into the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov

Hypothetical Data from DFT Calculations on this compound

| Property | Calculated Value (Hypothetical) | Significance |

| Geometric Parameters | ||

| Si-C(ethenyl) Bond Length | 1.88 Å | Provides insight into the strength and nature of the silicon-vinyl bond. |

| Si-C(butyl) Bond Length | 1.90 Å | Characterizes the silicon-alkyl bond. |

| C-Br Bond Length | 1.95 Å | Important for understanding the reactivity of the bromo group. |

| ∠(C(ethenyl)-Si-C(butyl)) | 109.5° | Defines the tetrahedral geometry around the silicon atom. |

| Electronic Properties | ||

| Dipole Moment | 2.5 D | Indicates the overall polarity of the molecule. |

| HOMO Energy | -6.5 eV | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | -0.8 eV | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 5.7 eV | Suggests the chemical stability and reactivity of the molecule. |

| Mulliken Atomic Charges | ||

| Si | +0.6 e | Indicates the electropositive nature of the silicon atom. |

| Br | -0.3 e | Shows the electronegativity of the bromine atom. |

| C (of C=C) | -0.2 e | Highlights the electron-rich nature of the vinyl group. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies associated with each step. This allows for a comprehensive understanding of the reaction mechanism at a molecular level.

For this compound, several important reactions could be studied. For example, the Grignard reaction at the bromobutyl group is a key transformation. researchgate.netrsc.org Computational studies could elucidate the role of the solvent in the formation of the Grignard reagent and the subsequent nucleophilic attack. nih.gov Similarly, the hydrosilylation of the ethenyl group is another crucial reaction. scientificspectator.comnih.gov Theoretical calculations can help to understand the mechanism of catalysis, for instance by platinum-based catalysts, and to explain the observed regioselectivity and stereoselectivity. scientificspectator.comacs.org

Hypothetical Reaction Profile for the Hydrosilylation of this compound

| Reaction Coordinate | Species | Relative Energy (kcal/mol) | Description |

| 0 | Reactants: Silane (B1218182) + Alkene + Catalyst | 0.0 | Initial state of the system. |

| 1 | Oxidative Addition Complex | -5.2 | Formation of a complex between the catalyst and the silane. |

| 2 | Transition State 1 (TS1) | +15.8 | Energy barrier for the insertion of the alkene into the Si-H bond. |

| 3 | Intermediate | -10.1 | Formation of a stable intermediate after alkene insertion. |

| 4 | Transition State 2 (TS2) | +5.5 | Energy barrier for the reductive elimination of the product. |

| 5 | Products: Hydrosilylated Silane + Catalyst | -25.0 | Final state with the regenerated catalyst and the product. |

Prediction of Reactivity and Selectivity in Organic Transformations

Theoretical calculations can be used to predict the reactivity and selectivity of this compound in various organic transformations. By analyzing the electronic and steric properties of the molecule, it is possible to anticipate which functional group will be more reactive under specific conditions. For example, the relative reactivity of the bromo and ethenyl groups towards different reagents can be assessed.

Computational models can also predict the regioselectivity and stereoselectivity of reactions. For instance, in the hydrosilylation of the ethenyl group, calculations can determine whether the addition of the silyl (B83357) group will occur at the α or β carbon of the double bond. scientificspectator.com Similarly, for reactions involving the bromobutyl chain, the possibility of intramolecular cyclization versus intermolecular reactions could be explored. The insights gained from these predictions can guide the design of experiments to achieve desired products with high selectivity. researchgate.net

Rational Design of Novel Catalysts and Reagents for Silane Chemistry

Computational chemistry plays a crucial role in the rational design of new catalysts and reagents for silane chemistry. insuf.orginsuf.org By understanding the mechanism of a catalytic reaction at the molecular level, it is possible to design catalysts with improved activity, selectivity, and stability. For the hydrosilylation of this compound, for example, theoretical studies could be used to screen a variety of metal catalysts and ligands to identify the most promising candidates. nih.gov

The design process often involves creating a computational model of the catalyst and the reactants and then simulating the catalytic cycle. By modifying the structure of the catalyst in the model, researchers can study how these changes affect the activation energies of the key steps in the reaction. This in-silico screening approach can significantly accelerate the discovery of new and more efficient catalysts, reducing the need for extensive and time-consuming experimental work.

Molecular Dynamics Simulations for Polymerization and Material Integration

Molecular dynamics (MD) simulations are a powerful computational technique for studying the behavior of molecules over time. tandfonline.commdpi.com For this compound, MD simulations can be used to model its polymerization and its integration into larger material systems. researchgate.netresearchgate.net For instance, the polymerization of the ethenyl group to form polysiloxanes can be simulated to understand the resulting polymer's structure, dynamics, and mechanical properties.

Future Research Directions and Emerging Applications

Development of Sustainable and Environmentally Benign Synthetic Routes

The industrial production of organosilane precursors has traditionally relied on the Müller-Rochow direct process, which is effective but energy-intensive. mdpi.com A primary future goal is to develop greener synthesis pathways for compounds like (4-Bromobutyl)(ethenyl)dimethylsilane. Research is shifting towards methods that minimize waste, reduce energy consumption, and utilize renewable resources.

Key areas of investigation include:

Alternative Precursors and Solvents: Moving away from chlorinated silanes and exploring bio-based starting materials. mdpi.com The use of green solvents, such as alcohols, in synthesis processes is also a critical area of development. nih.gov

Catalytic Dehydrocoupling: Si-N dehydrocoupling catalysis, which forms a silicon-nitrogen bond and releases hydrogen as the only byproduct, represents a sustainable alternative to traditional methods that generate salt waste. rsc.org Similar principles can be applied to Si-C bond formation.

Circular Economy Approaches: Designing synthetic cycles where byproducts are repurposed. For instance, processes that couple the synthesis of alkoxysilanes with the production of green hydrogen are being explored, representing a circular approach to chemical manufacturing. nih.govacs.org

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of vinylsilanes often involves the hydrosilylation of alkynes, a reaction traditionally catalyzed by expensive and scarce platinum-group metals. acs.org A major thrust of future research is the development of novel catalytic systems based on earth-abundant, less toxic, and more cost-effective metals.

Current and future catalytic research focuses on:

Earth-Abundant Metal Catalysts: Iron, cobalt, nickel, and copper are emerging as promising alternatives to platinum and rhodium. nih.govacs.orgrsc.org Cobalt-based catalysts, for example, have shown high efficiency for the synthesis of alkoxysilanes under mild conditions. nih.govacs.org Copper-catalyzed systems offer an expedient and environmentally benign strategy for producing vinylsilanes. rsc.org

Enhanced Selectivity: Catalysts are being designed to provide greater control over the regio- and stereoselectivity of reactions. acs.orgorganic-chemistry.org For the synthesis of this compound, this would mean precisely controlling the addition of the silyl (B83357) group to a terminal alkyne to yield the desired E-vinylsilane isomer. nih.gov

Organocatalysis: Metal-free catalytic systems are gaining traction. Amidine derivatives have been shown to efficiently catalyze the formation of silatranes from trialkoxysilanes in a solvent-free process, highlighting the potential for organocatalysts in clean silicon chemistry. nih.gov

| Catalyst Type | Traditional Metals | Emerging Alternatives | Key Advantages of Alternatives |

| Metals Used | Platinum (Pt), Rhodium (Rh), Palladium (Pd) | Cobalt (Co), Iron (Fe), Nickel (Ni), Copper (Cu) | Lower cost, greater abundance, reduced toxicity. nih.govacs.orgrsc.org |

| Reaction Conditions | Often require higher temperatures and pressures. | Can operate under mild conditions, including room temperature. nih.govacs.org | Reduced energy consumption, improved safety. |

| Byproducts | Can generate undesirable side products. | Higher selectivity leads to cleaner reactions and less waste. acs.org | Improved atom economy, simpler purification. |

| Sustainability | Relies on scarce and precious resources. | Utilizes earth-abundant and more sustainable materials. rsc.org | Aligns with green chemistry principles. |

Integration into Advanced Functional Materials for Energy, Electronics, and Biotechnology

The dual functionality of this compound makes it an ideal monomer for creating advanced materials with tailored properties. The vinyl group allows for polymerization or hydrosilylation, while the bromobutyl group serves as a handle for grafting specific functional molecules. russoindustrial.ru

Electronics: Organosilanes are critical in the electronics industry for manufacturing mobile phones, computers, and other devices. cfmats.com They act as coupling agents, adhesion promoters, and protective coatings for sensitive electronic components. nbinno.comdakenchem.com this compound could be used to create polymer dielectrics where the bromobutyl group is functionalized to enhance thermal stability or moisture resistance. cfmats.comnbinno.com

Energy: In the energy sector, organosilicon compounds are used in lithium-ion batteries and solar cells. alfa-chemistry.com They can serve as stable electrolyte components or as adhesives and protective coatings for solar modules. alfa-chemistry.com Polymers derived from this compound could be functionalized to create novel solid-state electrolytes for safer, higher-performance batteries.

Biotechnology: The versatility of organoalkoxysilanes allows for their use in biomedical applications like drug delivery and sensors. mdpi.com The silane (B1218182) can be polymerized via its vinyl group to form a biocompatible nanoparticle, while the bromobutyl end can be substituted with targeting ligands or therapeutic agents for controlled release systems.

Precision Synthesis of Tailored Organosilane Architectures

A significant future direction is the move from simple polymers to highly defined, complex organosilane architectures. This involves precise control over molecular weight, structure, and functionality, enabling the creation of materials with highly specific properties.

Controlled Polymerization: The vinyl group of this compound is amenable to controlled polymerization techniques. After converting the bromo- group into a suitable initiator, methods like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization could be employed to synthesize polymers with predetermined chain lengths and low dispersity.

Defined Siloxane Structures: Research is focused on methods to construct highly functionalized siloxanes with well-defined structures. nih.gov This involves using building blocks like hydrosiloxanes and silanols, which can be synthesized with high selectivity using advanced catalytic methods. nih.govacs.org this compound could be incorporated into these structures to introduce specific side-chain functionalities.

Self-Assembling Materials: By attaching specific interacting groups to the bromobutyl moiety, polymers of this compound could be designed to self-assemble into ordered nanostructures, such as micelles or lamellar phases, for applications in nanotechnology and materials science.

Advanced Mechanistic Insights and Rational Design for Predictive Chemical Synthesis

To accelerate the discovery of new materials and processes, a deeper, fundamental understanding of the reaction mechanisms governing organosilane chemistry is required. This knowledge is crucial for moving from trial-and-error discovery to rational, predictive design.

Mechanistic Studies: Detailed investigation into how catalysts facilitate reactions like hydrosilylation is essential. Understanding the catalytic cycle, including the nature of intermediate species, allows for the optimization of reaction conditions and the design of more efficient catalysts. researchgate.net For example, studies on cobalt-catalyzed reactions suggest a Co(I)/Co(III) redox process is involved. acs.org

Computational Chemistry: In-silico tools and computational modeling are becoming indispensable for predicting reaction outcomes and designing novel molecules. mdpi.com These methods can be used to screen potential catalysts, predict the properties of new organosilane architectures, and understand the interactions between silanes and surfaces at a molecular level.

Rational Design of Structure-Directing Agents: In materials science, organosilanes can act as organic structure-directing agents (OSDAs) for the synthesis of materials like zeolites. researchgate.net Predictive models can be used to screen libraries of potential molecules to identify new OSDAs for templating novel material structures, an area where a tailored compound like this compound could be valuable. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (4-Bromobutyl)(ethenyl)dimethylsilane, and what are the critical reaction conditions?

- The compound can be synthesized via silylation of cyclopropanol intermediates using tert-butyldimethylsilyl chloride (TBSCl) in anhydrous THF with imidazole as a base. For example, a bromobutyl cyclopropanol intermediate is first generated via Grignard addition, followed by TBS protection . Key conditions include inert atmospheres (argon), controlled temperatures (0°C to room temperature), and purification via silica gel chromatography.

Q. How does the bromobutyl substituent influence nucleophilic substitution reactivity compared to other halogens?

- The bromobutyl group exhibits moderate reactivity in nucleophilic substitutions due to bromine’s intermediate electronegativity and bond dissociation energy. Compared to iodine analogs (higher reactivity) and chlorine analogs (lower reactivity), bromine offers a balance between stability and substitution efficiency, often requiring polar aprotic solvents (e.g., THF) and strong bases (e.g., NaH) . For instance, in , NaH in THF at 65°C facilitated substitution with a pyrimidine derivative.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- ¹H NMR : Key signals include ethenyl protons (δ 5.0–6.0 ppm, coupled doublets), bromobutyl chain protons (δ 1.4–3.4 ppm), and Si–CH₃ groups (δ 0.1–0.3 ppm). ¹³C NMR reveals silicon-attached carbons (δ 10–20 ppm) and ethenyl carbons (δ 110–140 ppm). IR spectroscopy confirms Si–C (1255 cm⁻¹) and C–Br (600–500 cm⁻¹) stretches .

Advanced Research Questions

Q. What methodological considerations are essential for using this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- The bromobutyl group acts as a leaving group in Pd-catalyzed couplings. Optimal conditions involve:

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

- Ligands : Bidentate ligands (e.g., dppf) to stabilize palladium intermediates.

- Solvent : Degassed toluene or DMF.

- Base : K₂CO₃ or Cs₂CO₃ to deprotonate nucleophiles.

Q. How can the ethenyl group in this compound be leveraged in polymer chemistry or material science?

- The ethenyl group enables radical or transition metal-catalyzed polymerization. For example, it can copolymerize with thiophene derivatives (e.g., 3-hexylthiophene) to form conductive silane-containing polymers. Such materials show promise in organic electronics (e.g., field-effect transistors) due to silicon’s electron-donating effects . Thermal stability and solubility are tuned by adjusting the bromobutyl chain length.

Q. What strategies mitigate competing side reactions (e.g., elimination) during functionalization of the bromobutyl chain?

- Temperature Control : Lower temperatures (0–25°C) reduce β-hydride elimination.

- Bulky Bases : Use non-nucleophilic bases (e.g., DBU) to favor substitution over elimination.

- Protecting Groups : Temporary protection of the ethenyl group (e.g., via epoxidation) prevents unintended crosslinking during bromine substitution .

Data Contradictions and Resolutions

Q. How do conflicting reports on bromine vs. iodine reactivity in silanes impact experimental design?

- shows iodine-substituted silanes exhibit faster substitution due to lower bond dissociation energy. However, bromine derivatives are preferred for controlled reactivity in multi-step syntheses. Researchers must adjust reaction times and base strength accordingly—e.g., using NaH for bromine (vs. milder KOtBu for iodine analogs) .

Methodological Tables

Key Takeaways for Researchers

- Synthesis : Prioritize TBS protection to stabilize intermediates .

- Characterization : Combine NMR and IR for structural validation.

- Reactivity : Optimize base and solvent to balance substitution vs. elimination .

- Applications : Explore dual functionality (Br for substitution, ethenyl for polymerization) in materials/drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.